REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6](=[O:14])[CH:5]=1)[CH3:2].[H-].[Na+].[CH3:17]C(N(C)C)=O>>[CH3:17][N:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([O:3][CH2:1][CH3:2])=[CH:5][C:6]1=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(NC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours at ambient temperatures
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 1.9 g
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered (while excluding moisture)
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
there is then added 1.5 g
|
Type
|
ADDITION
|
Details
|
The resulting mixture is poured into 200 ml
|
Type
|
EXTRACTION
|
Details
|
of cold water and the resulting slurry extracted 3 times each with 100 ml
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water and saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C=C(C2=CC=CC=C12)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |